4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde
Overview
Description
4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a phenylpiperazine group through an ethoxy bridge. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde typically involves the reaction of 4-phenylpiperazine with an appropriate aldehyde under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ethoxy linkage. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions[][3].
Major Products Formed
Oxidation: Formation of 4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzoic acid.
Reduction: Formation of 4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs for neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound featuring a phenylpiperazine group, known for its acetylcholinesterase inhibitory activity.
4-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde: A structurally similar compound with a pyrrolidine moiety instead of a piperazine.
Uniqueness
4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential interactions with biological targets make it a valuable compound for research and development .
Properties
IUPAC Name |
4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-14-16-6-8-18(9-7-16)24-15-19(23)21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9,14H,10-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWBVQVMTTVOLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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